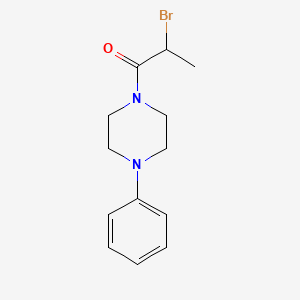![molecular formula C15H14F3NO2S B13908189 (1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine](/img/structure/B13908189.png)
(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- is a complex organic compound characterized by the presence of biphenyl, methanamine, methylsulfonyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- involves multiple steps, starting with the preparation of the biphenyl coreThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, where functional groups can be replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound may be used to study the effects of trifluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine
Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group may interact with proteins and enzymes, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the biphenyl and methanamine groups.
2,2,2-Trifluoro-1-[4’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]ethanone: Shares the trifluoromethyl and methylsulfonyl groups but differs in the overall structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-methanamine, 4’-(methylsulfonyl)-a-(trifluoromethyl)-, (aS)- lies in its combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C15H14F3NO2S |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3NO2S/c1-22(20,21)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9,14H,19H2,1H3/t14-/m0/s1 |
Clave InChI |
LGEOXMLLCWTUNF-AWEZNQCLSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](C(F)(F)F)N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)


![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)


![5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)
![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)


![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)


